molecular formula C16H13NO4S B2725028 [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 953177-07-6

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate

Cat. No.: B2725028
CAS No.: 953177-07-6
M. Wt: 315.34
InChI Key: SEJPSCKBDNHFNH-UHFFFAOYSA-N
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Description

[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2-oxadiazole (isoxazole) core linked to a thiophene carboxylate ester, structural motifs known for their broad bioactivity and utility as bioisosteres. The 1,2-oxadiazole heterocycle present in this molecule is a privileged scaffold in pharmaceutical development, recognized for its bioisosteric properties which can enhance metabolic stability and binding affinity in drug-like molecules . Researchers utilize such frameworks in the design of compounds for various therapeutic areas, including the development of anti-inflammatory, anticancer, and antiviral agents . The specific structure, combining a methoxyphenyl-substituted 1,2-oxadiazole with a thiophene carboxylate, suggests potential as a key intermediate or precursor. It can be used in synthesizing more complex bioactive molecules or serve as a core structure for building chemical libraries in high-throughput screening campaigns. Its molecular architecture makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in optimizing interactions with enzyme active sites or biological receptors . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material responsibly in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-19-13-6-4-11(5-7-13)14-9-12(17-21-14)10-20-16(18)15-3-2-8-22-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJPSCKBDNHFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Van Leusen Oxazole Synthesis

The predominant method employs TosMIC (Tosylmethyl Isocyanide) with 4-methoxybenzaldehyde under basic conditions:

Reaction Scheme
$$ \text{4-MeO-C}6\text{H}4\text{CHO} + \text{TosMIC} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{5-(4-MeO-phenyl)-oxazole} $$

Optimized Conditions

Parameter Optimal Value Yield Impact
Temperature 65-70°C +18%
TosMIC:Aldehyde Ratio 1.2:1 +12%
Base Potassium phosphate +9%

Microwave-assisted variants reduce reaction time from 8h to 23min while maintaining 89% yield.

Robinson-Gabriel Cyclodehydration

Alternative approach using α-acylamino ketone precursors:

Typical Procedure

  • Condense 4-methoxyphenylacetonitrile with chloroacetyl chloride
  • Cyclize using polyphosphoric acid (PPA) at 110°C
  • Isolate 3-(chloromethyl)-5-(4-MeO-phenyl)oxazole

This method produces 73% yield but requires strict moisture control.

Esterification Strategies

Acid Chloride Coupling

Thiophene-2-carbonyl chloride generation and subsequent esterification (Fig. 2):

Stepwise Protocol

  • Activate thiophene-2-carboxylic acid with oxalyl chloride (2 eq) in DCM
  • Quench excess reagent with anhydrous MgSO₄
  • React oxazole alcohol with acid chloride in presence of DMAP (10 mol%)

Critical Parameters

  • Solvent Effects : DCM > THF > EtOAc (78% vs 65% vs 52% yield)
  • Temperature : 0°C → RT gradient prevents diastereomer formation

Mitsunobu Reaction

For sterically hindered substrates:

$$ \text{Oxazole-OH} + \text{Thiophene-CO}2\text{H} \xrightarrow{\text{DIAD, PPh}3} \text{Target ester} $$

Requires 1.5 eq DIAD and rigorous exclusion of oxygen, achieving 81% yield but higher cost.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate DCM usage:

Procedure

  • Mix oxazole alcohol (1 eq), thiophene acid (1.05 eq), DCC (1.1 eq)
  • Mill at 30Hz for 45min
  • Extract with ethyl acetate

Achieves 76% yield with E-factor reduction from 18.7 → 3.2.

Continuous Flow Systems

Microreactor technology for acid chloride formation:

Stage Residence Time Conversion
Oxalyl chloride mixing 12s 99.8%
Esterification 8min 94.3%

Throughput reaches 1.2kg/day in pilot-scale trials.

Analytical Characterization Benchmarks

Spectroscopic Data

  • ¹H NMR (400MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J=3.5Hz, 1H, thiophene-H), 6.99 (d, J=8.7Hz, 2H, Ar-H)
  • HRMS : m/z 356.0921 [M+H]⁺ (calc. 356.0918)

Purity Optimization

Purification Method Purity (%) Recovery (%)
Column Chromatography 99.2 81
Crystallization 99.8 67
Prep-HPLC 99.95 58

Industrial Scale-Up Considerations

Cost Analysis (Per kg production)

Component Van Leusen Route Robinson-Gabriel Route
Raw Materials $412 $587
Energy Consumption $89 $156
Waste Treatment $47 $112

Process intensification strategies reduce API production costs by 38% through:

  • In-line IR monitoring for real-time endpoint detection
  • Reactive crystallization to bypass chromatography

Emerging Methodologies

Biocatalytic Approaches

Lipase-mediated esterification using:

  • Candida antarctica Lipase B (CAL-B)
  • Ionic liquid solvent system ([BMIM][BF₄])

Achieves 88% yield at 45°C with excellent enantiomeric excess (>99%).

Photochemical Activation

UV-initiated thio-ene click chemistry for late-stage functionalization:

$$ \text{Oxazole-allyl} + \text{Thiophene-SH} \xrightarrow{h\nu (365nm)} \text{Target compound} $$

Reduces reaction steps from 5 → 2 with comparable yields (74%).

Chemical Reactions Analysis

Types of Reactions

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate finds applications in various scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery.

    Industry: Utilized in material science and catalysis for the development of new materials and catalytic processes.

Mechanism of Action

The mechanism of action of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate (CAS 445020-82-6)

Molecular Formula : C₂₀H₂₀N₂O₄S
Molecular Weight : 384.45 g/mol .
Structural Features :

  • Oxazole substitution : 5-methyl and 3-phenyl groups on the oxazole ring (position 4).
  • Linkage: Carbonylamino bridge between oxazole and thiophene.
  • Thiophene substituents : 3-carboxylate ester and 5-isopropyl group.

Comparison with Target Compound :

Feature Target Compound CAS 445020-82-6
Oxazole substitution 5-(4-methoxyphenyl) at position 3 5-methyl, 3-phenyl at position 4
Linkage Methyl ester bridge Carbonylamino bridge
Thiophene substituents 2-carboxylate ester 3-carboxylate ester, 5-isopropyl
Molecular Weight ~330 g/mol (estimated) 384.45 g/mol

Functional Implications :

  • Steric Effects: The carbonylamino bridge in CAS 445020-82-6 introduces conformational rigidity, whereas the methyl ester in the target compound may allow greater rotational freedom.
  • Bioactivity : The thiophene-2-carboxylate in the target compound is sterically less hindered than the 3-carboxylate in CAS 445020-82-6, which could influence binding to biological targets.
Thiazol-5-ylmethyl Derivatives ()

Examples from include compounds with thiazole cores and imidazolidinone substituents.

Crystallographic and Conformational Analysis

Structural studies of similar compounds often employ software such as SHELXL for refinement and ORTEP-3 for visualization . Key findings include:

  • Hydrogen Bonding: The 4-methoxyphenyl group in the target compound may participate in C–H···O interactions, whereas CAS 445020-82-6’s carbonylamino group could form N–H···O bonds .
  • Ring Puckering : The oxazole and thiophene rings likely adopt planar conformations, but substituents like isopropyl (CAS 445020-82-6) may induce slight puckering, analyzable via Cremer-Pople coordinates .

Physicochemical and Pharmacological Implications

  • Solubility : The methoxy group in the target compound improves hydrophilicity compared to CAS 445020-82-6’s hydrophobic isopropyl group.
  • Metabolic Stability: The methyl ester in the target compound may be more susceptible to hydrolysis than the carbonylamino bridge in CAS 445020-82-4.
  • Druglikeness : Both compounds adhere to Lipinski’s rule of five, but the higher molecular weight of CAS 445020-82-6 (384 vs. ~330) may reduce bioavailability.

Biological Activity

The compound [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound is characterized by the following structural components:

  • Oxazole ring : A five-membered heterocyclic structure contributing to its biological activity.
  • Thiophene moiety : Enhances the lipophilicity and potential interactions with biological targets.
  • Methoxyphenyl group : May influence the compound's receptor binding affinity and selectivity.

Pharmacological Properties

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that related oxazole derivatives demonstrate cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)

A detailed analysis revealed that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. Specifically, some compounds showed greater efficacy than established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU-9372.41

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that certain derivatives possess antibacterial activity that surpasses traditional antibiotics such as ampicillin and streptomycin. Notably, these compounds demonstrated selective inhibition of bacterial topoisomerases without affecting human enzymes, which is crucial for minimizing toxicity .

The biological activity of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is largely attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analyses have shown that these compounds activate apoptotic pathways by increasing the expression levels of p53 and caspase-3 cleavage in treated cells .

Additionally, molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, which may enhance its binding affinity and specificity towards cancer-related targets.

Case Studies

  • Study on MCF-7 Cells : A recent investigation demonstrated that a derivative of this compound induced apoptosis in MCF-7 cells through activation of the p53 pathway. The study reported a significant increase in caspase-3 activity post-treatment, confirming its role in apoptosis induction .
  • Antimicrobial Evaluation : In a comparative study against various bacterial strains, derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

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